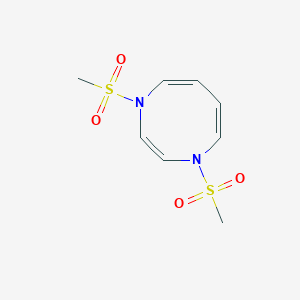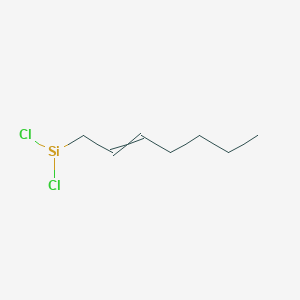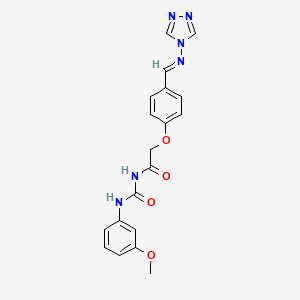
3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- is a complex organic compound with a unique structure that combines elements of both alcohols and aromatic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the pyrroloisoquinoline core, followed by the introduction of the buten-2-ol moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethanol: An aromatic alcohol with similar structural features.
p-Hydroxyphenylethanol: Another aromatic alcohol with hydroxyl groups.
4-Hydroxybenzaldehyde: An aromatic aldehyde with structural similarities.
Uniqueness
3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- is unique due to its complex structure, which combines elements of both alcohols and aromatic compounds. This unique structure may confer specific biological activities and chemical reactivity not observed in simpler compounds.
Propriétés
Numéro CAS |
72169-92-7 |
|---|---|
Formule moléculaire |
C22H27NO3 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
(Z,2S)-4-(2,3-dimethoxy-7,9,10,11,11a,12-hexahydronaphtho[2,1-f]indolizin-6-yl)but-3-en-2-ol |
InChI |
InChI=1S/C22H27NO3/c1-14(24)6-7-15-9-16-10-21(25-2)22(26-3)12-18(16)19-11-17-5-4-8-23(17)13-20(15)19/h6-7,9-10,12,14,17,24H,4-5,8,11,13H2,1-3H3/b7-6-/t14-,17?/m0/s1 |
Clé InChI |
HIVKDOZRSFLVCE-VEFUQNMDSA-N |
SMILES isomérique |
C[C@@H](/C=C\C1=C2CN3CCCC3CC2=C4C=C(C(=CC4=C1)OC)OC)O |
SMILES canonique |
CC(C=CC1=C2CN3CCCC3CC2=C4C=C(C(=CC4=C1)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



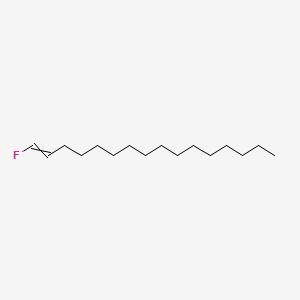
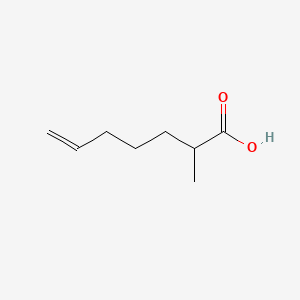

![(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14459399.png)

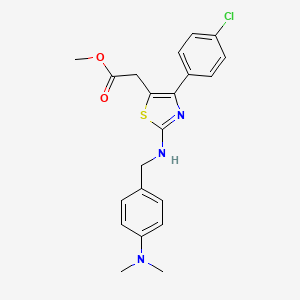
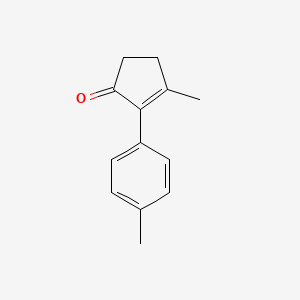
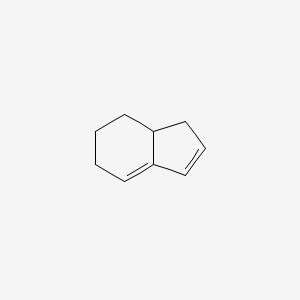
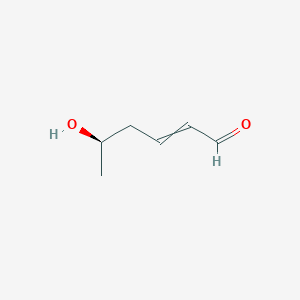
![2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine](/img/structure/B14459426.png)
